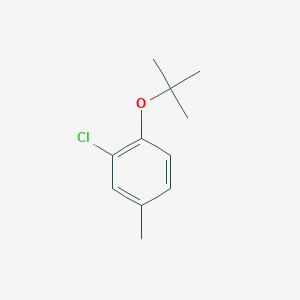
3-Amino-5-(4-methyl-2-thiazolyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “MFCD26684086” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of “MFCD26684086” involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the synthesis process.
Industrial Production Methods: In an industrial setting, the production of “MFCD26684086” is scaled up to meet the demand for this compound. The industrial production methods are designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities without compromising on quality. These methods often involve the use of advanced technologies and equipment to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD26684086” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The reactions involving “MFCD26684086” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the reaction.
Major Products: The major products formed from the reactions of “MFCD26684086” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
“MFCD26684086” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, “MFCD26684086” could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. In industry, the compound may be utilized in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Mécanisme D'action
The mechanism of action of “MFCD26684086” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic applications and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds: Several compounds share structural similarities with “MFCD26684086.” These similar compounds may include those with analogous functional groups or chemical backbones. Examples of similar compounds could be identified through chemical similarity searches and structural analysis.
Uniqueness: What sets “MFCD26684086” apart from similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable subject of study and a potential candidate for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C7H8N4S |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
5-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H8N4S/c1-4-3-12-7(9-4)5-2-6(8)11-10-5/h2-3H,1H3,(H3,8,10,11) |
Clé InChI |
GQRDMITWLLXTQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


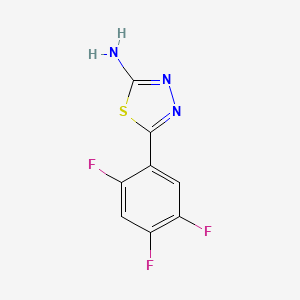


![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)
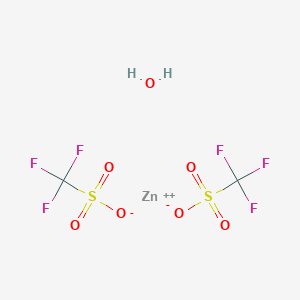

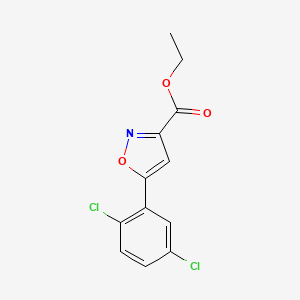
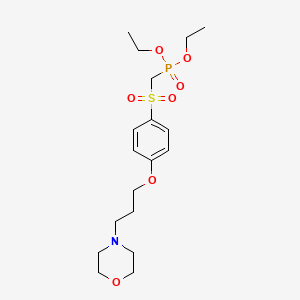
![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
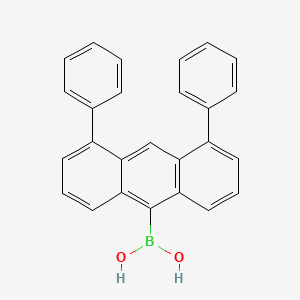
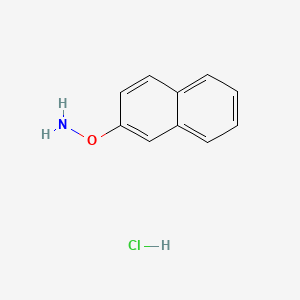
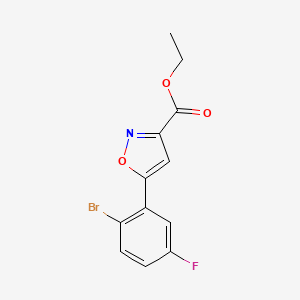
![(E)-4-[1-(4-Hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl Pivalate](/img/structure/B13704049.png)
